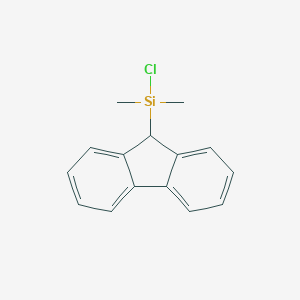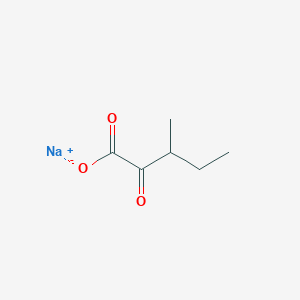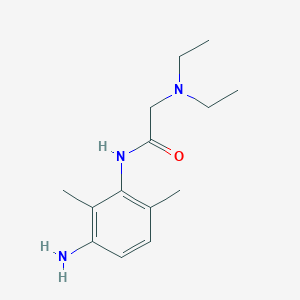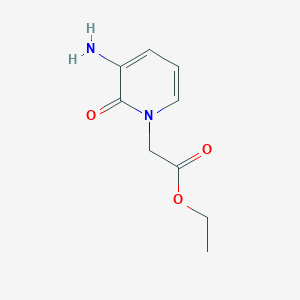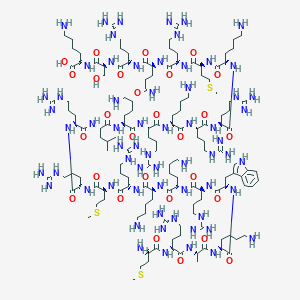
HG12 Protein
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HG12 protein is a type of protein that is found in the human body. It is a member of the cytokine family, which is a group of proteins that are important in the immune system. HG12 protein is also known as Interleukin-27 (IL-27). It is produced by immune cells and acts as a signal to other cells in the immune system. In recent years, there has been a lot of research on HG12 protein and its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of HG12 protein is complex and not fully understood. It is known to act on a number of different cell types in the immune system, including T cells, B cells, and natural killer cells. It is thought to regulate the production of other cytokines and to modulate the activity of immune cells.
Effets Biochimiques Et Physiologiques
HG12 protein has a number of biochemical and physiological effects in the body. It has been shown to induce the production of other cytokines, such as interferon-gamma and interleukin-10. It also enhances the activity of natural killer cells and promotes the differentiation of T cells. In addition, HG12 protein has been found to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using HG12 protein in lab experiments is that it can be synthesized in large quantities using recombinant DNA technology. This allows for the production of pure protein that can be used in a variety of assays. However, one limitation is that the mechanism of action of HG12 protein is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are a number of potential future directions for research on HG12 protein. One area of interest is its potential use in cancer immunotherapy. HG12 protein has been shown to have anti-tumor effects in animal models, and there is interest in developing it as a therapeutic agent for cancer. Another area of research is its role in infectious diseases. HG12 protein has been found to enhance the immune response to viral infections, and there is interest in developing it as a treatment for viral diseases. Finally, there is interest in further understanding the mechanism of action of HG12 protein and its interactions with other cytokines in the immune system.
Méthodes De Synthèse
HG12 protein can be synthesized in the laboratory using recombinant DNA technology. This involves inserting the gene that codes for HG12 protein into a host cell, such as bacteria or yeast. The host cell then produces the protein, which can be purified and used in experiments.
Applications De Recherche Scientifique
HG12 protein has been studied extensively in scientific research. It has been found to have a number of potential applications in the fields of immunology, oncology, and infectious diseases. For example, HG12 protein has been shown to have anti-tumor effects in animal models of cancer. It has also been found to enhance the immune response to viral infections.
Propriétés
Numéro CAS |
147256-26-6 |
|---|---|
Nom du produit |
HG12 Protein |
Formule moléculaire |
C145H272N64O28S3 |
Poids moléculaire |
3456.3 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C145H272N64O28S3/c1-81(2)77-107(132(233)201-92(40-14-21-62-151)117(218)194-94(43-24-65-176-137(157)158)119(220)190-90(38-12-19-60-149)116(217)193-96(45-26-67-178-139(161)162)121(222)196-95(44-25-66-177-138(159)160)120(221)192-91(39-13-20-61-150)118(219)204-104(55-75-239-5)130(231)200-98(47-28-69-180-141(165)166)124(225)203-103(52-53-110(154)211)129(230)198-102(51-32-73-184-145(173)174)128(229)209-109(80-210)134(235)206-106(135(236)237)41-15-22-63-152)207-127(228)101(50-31-72-183-144(171)172)197-122(223)97(46-27-68-179-140(163)164)199-131(232)105(56-76-240-6)205-125(226)99(48-29-70-181-142(167)168)195-115(216)89(37-11-18-59-148)189-114(215)88(36-10-17-58-147)191-123(224)100(49-30-71-182-143(169)170)202-133(234)108(78-83-79-185-86-34-8-7-33-84(83)86)208-126(227)87(35-9-16-57-146)187-111(212)82(3)186-113(214)93(42-23-64-175-136(155)156)188-112(213)85(153)54-74-238-4/h7-8,33-34,79,81-82,85,87-109,185,210H,9-32,35-78,80,146-153H2,1-6H3,(H2,154,211)(H,186,214)(H,187,212)(H,188,213)(H,189,215)(H,190,220)(H,191,224)(H,192,221)(H,193,217)(H,194,218)(H,195,216)(H,196,222)(H,197,223)(H,198,230)(H,199,232)(H,200,231)(H,201,233)(H,202,234)(H,203,225)(H,204,219)(H,205,226)(H,206,235)(H,207,228)(H,208,227)(H,209,229)(H,236,237)(H4,155,156,175)(H4,157,158,176)(H4,159,160,177)(H4,161,162,178)(H4,163,164,179)(H4,165,166,180)(H4,167,168,181)(H4,169,170,182)(H4,171,172,183)(H4,173,174,184)/t82-,85-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-/m0/s1 |
Clé InChI |
ABYBXBCLUOJJDK-MQBPTUBASA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)N |
SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)N |
Séquence |
MRAKWRKKRMRRLKRKRRKMRQRSK |
Synonymes |
HG12 protein, human pHG12 protein, human ribosomal protein L41, human RPL41 protein, human |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



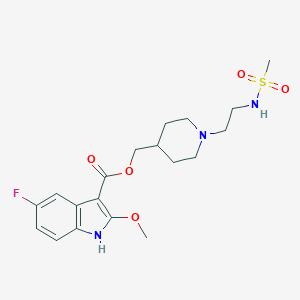
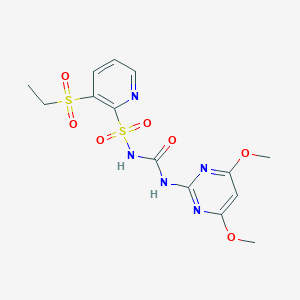
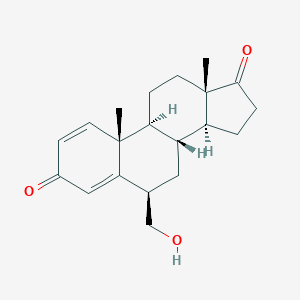
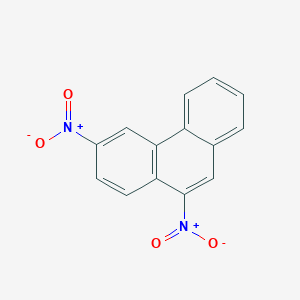
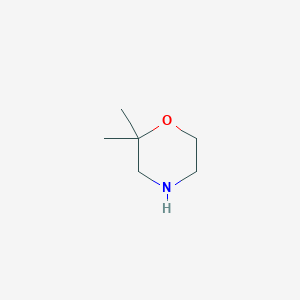
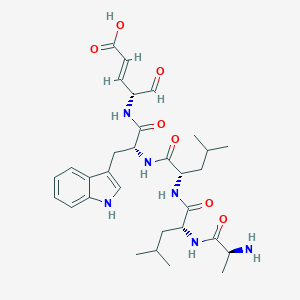
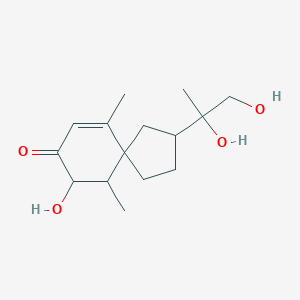
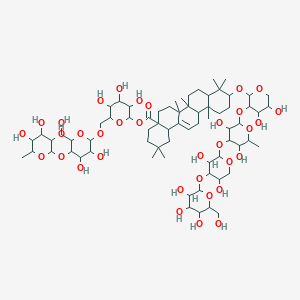
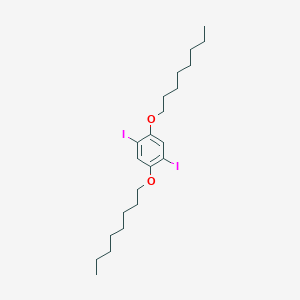
![2-Amino-1-[4-(benzyloxy)-3-methoxyphenyl]ethan-1-ol](/img/structure/B132112.png)
